molecular formula C19H19NO4 B2523941 6-((dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one CAS No. 924807-49-8

6-((dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one

Cat. No.: B2523941
CAS No.: 924807-49-8
M. Wt: 325.364
InChI Key: OQSSEBVUBPPISU-UHFFFAOYSA-N
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Description

6-((Dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its chromen-4-one core structure, which is substituted with various functional groups that contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Starting Material: The synthesis begins with the preparation of 2-phenyl-4H-chromen-4-one.

    Hydroxylation: Introduction of the hydroxyl group at the 5-position can be achieved through selective hydroxylation reactions.

    Methoxylation: The methoxy group at the 7-position is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl group in the chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring and the chromen-4-one core can undergo various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of catalysts like iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the specific reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-((dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound exhibits significant antioxidant activity, which makes it a potential candidate for protecting cells from oxidative stress. It also shows promise in anti-inflammatory and anticancer research due to its ability to modulate various biological pathways.

Medicine

In medicine, the compound is being investigated for its potential therapeutic effects. Its antioxidant and anti-inflammatory properties make it a candidate for treating diseases associated with oxidative stress and inflammation, such as cardiovascular diseases and certain cancers.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and functional materials. Its diverse reactivity and biological activity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 6-((dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups contribute to its antioxidant activity by scavenging free radicals and reducing oxidative stress. The dimethylaminomethyl group enhances its solubility and bioavailability, allowing it to interact more effectively with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.

Uniqueness

Compared to these similar compounds, 6-((dimethylamino)methyl)-5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one has a unique combination of functional groups that enhance its solubility, bioavailability, and overall biological activity. This makes it a particularly promising candidate for further research and development in various scientific and industrial fields.

Properties

IUPAC Name

6-[(dimethylamino)methyl]-5-hydroxy-7-methoxy-2-phenylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20(2)11-13-16(23-3)10-17-18(19(13)22)14(21)9-15(24-17)12-7-5-4-6-8-12/h4-10,22H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSSEBVUBPPISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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